molecular formula C9H7N3O4 B15067729 Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15067729
M. Wt: 221.17 g/mol
InChI Key: WXRBDTDDBQCGIX-UHFFFAOYSA-N
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Description

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 6th position and a carboxylate ester group at the 2nd position makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by nitration and esterification to introduce the nitro and carboxylate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of essential enzymes or the disruption of cellular processes, ultimately resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • 7-Methyl-3-nitroimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Comparison: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency against certain bacterial strains and has a broader spectrum of activity. Its unique structure also allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .

Biological Activity

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a carboxylate ester functionality. This structure is crucial for its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit specific enzymes or pathways critical for microbial survival, contributing to its efficacy against pathogens like Mycobacterium tuberculosis (Mtb) .

Antitubercular Effects

Research has demonstrated that this compound exhibits potent antitubercular activity. It has been shown to have minimum inhibitory concentrations (MICs) as low as 0.78 μM against Mtb . The presence of the nitro group is essential for this activity; substituting it with other groups significantly reduces potency .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μM)Activity Type
This compound0.78Antitubercular
Other derivatives (varied substitutions)>10Reduced activity

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines at submicromolar concentrations. For instance, a related compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM against human non-small cell lung cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Compound Tested
HCC8270.09 - 0.43This compound
A549>0.5Related compounds
MCF-7>0.5Related compounds

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening : A study focused on synthesizing various imidazo[1,2-a]pyridines and evaluating their activity against drug-resistant strains of Mtb found that methyl derivatives exhibited superior potency compared to their non-methylated counterparts .
  • Pharmacokinetics : In vivo studies in mice showed favorable pharmacokinetic profiles for related compounds with similar structures, suggesting good absorption and distribution characteristics that could enhance therapeutic efficacy .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds might induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-5-11-4-6(12(14)15)2-3-8(11)10-7/h2-5H,1H3

InChI Key

WXRBDTDDBQCGIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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